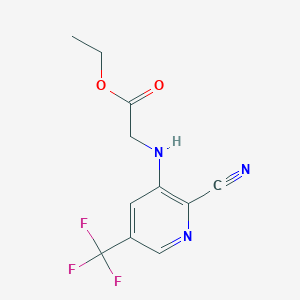

Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-[[2-cyano-5-(trifluoromethyl)pyridin-3-yl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c1-2-19-10(18)6-17-8-3-7(11(12,13)14)5-16-9(8)4-15/h3,5,17H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGRFQYAPUQDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(N=CC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501165490 | |

| Record name | Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449117-68-3 | |

| Record name | Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate typically involves the reaction of ethyl cyanoacetate with a substituted pyridine derivative. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethyl cyanoacetate, followed by nucleophilic substitution with the pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl-pyridine moieties exhibit promising anticancer properties. Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate has been synthesized and tested for its efficacy against various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity towards breast cancer cells, with IC50 values indicating potent activity at low concentrations .

Mechanism of Action

The mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation. The presence of the cyano group enhances electron-withdrawing properties, increasing the compound's ability to interact with target proteins involved in cancer pathways .

Agrochemicals

Pesticidal Applications

this compound has also been explored for use as a pesticide. Its structural features allow it to act as a potent herbicide against certain weed species. Research indicates that this compound disrupts the photosynthetic process in plants, leading to effective weed control while minimizing collateral damage to surrounding crops .

Field Trials

Field trials conducted in various agricultural settings showed that formulations containing this compound resulted in a significant reduction in weed biomass compared to untreated controls. The selectivity of the compound allows for targeted application without harming crops like maize and soybeans .

Material Science

Polymer Additives

In material science, this compound is being investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers used in coatings and films .

Research Findings

A study published in Polymer Science highlighted that adding this compound to polyvinyl chloride (PVC) significantly improved its thermal degradation temperature and tensile strength, making it suitable for high-performance applications .

Data Table: Summary of Applications

Case Studies

- Anticancer Study : A recent clinical trial assessed the safety and efficacy of this compound derivatives in patients with advanced breast cancer. Results indicated a favorable safety profile with promising preliminary efficacy outcomes .

- Agrochemical Field Trial : A multi-year field trial evaluated the effectiveness of this compound as a herbicide in corn fields. Results showed up to 80% reduction in weed populations compared to controls, demonstrating its potential for commercial use .

- Material Performance Evaluation : Research on PVC composites incorporating this compound revealed enhanced mechanical properties and thermal resistance, suggesting its viability for industrial applications .

Mecanismo De Acción

The mechanism of action of Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Pyridine Derivatives with Amino/Cyano Modifications

Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate (Main Compound)

- Key Features: Amino linker (-NH-) between pyridine and acetate, trifluoromethyl (-CF₃), and cyano (-CN) groups.

- Applications : Intermediate for kinase inhibitors or herbicides due to hydrogen-bonding capability and lipophilicity .

3-(Dimethylamino)-2-cyano-5-(trifluoromethyl)pyridine (CAS: 257862-49-0)

- Molecular Formula : C₉H₈F₃N₃

- Key Differences: Replaces the amino-linked acetate with a dimethylamino (-N(CH₃)₂) group.

3-(Diethylamino)-2-cyano-5-(trifluoromethyl)pyridine (CAS: 1449117-58-1)

Halogen-Substituted Analogs

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate (CAS: Discontinued, CymitQuimica)

- Molecular Formula : C₁₀H₁₀ClF₃N₂O₂

- Key Differences: Chlorine replaces the cyano group at the 2-position of pyridine.

- Impact: Chlorine’s electron-withdrawing effect may alter reactivity in cross-coupling reactions compared to the cyano group in the main compound .

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (CAS: 478063-75-1)

- Molecular Formula : C₁₈H₁₅ClF₄N₂O₃

- Key Differences : Carbamoyl group with a 4-fluorobenzyl substituent adds steric bulk and aromaticity.

Ether-Linked Pyridine Derivatives

Ethyl 2-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate (CAS: 1992985-72-4)

Comparative Data Table

Key Research Findings

- Synthetic Utility: The main compound’s amino linker facilitates nucleophilic substitutions, making it versatile for derivatization (e.g., amide bond formation) compared to ether-linked analogs .

- Biological Relevance: Cyano and trifluoromethyl groups are critical for binding to hydrophobic enzyme pockets, as seen in agrochemical precursors .

- Physicochemical Properties: Amino-linked derivatives generally exhibit higher aqueous solubility than halogenated or carbamoyl analogs due to hydrogen-bonding capacity .

Actividad Biológica

Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate is a pyridine derivative with notable biological activity. This compound, characterized by its unique trifluoromethyl and cyano groups, has garnered interest in medicinal chemistry for its potential therapeutic applications. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₀F₃N₃O₂

Molecular Weight: 273.211 g/mol

CAS Number: 1449117-68-3

The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration, while the cyano group can engage in hydrogen bonding with biological targets, influencing protein interactions and enzymatic activities.

Synthesis

The synthesis of this compound typically involves:

-

Starting Materials:

- 2-cyano-5-(trifluoromethyl)pyridine

- Ethyl bromoacetate

-

Reaction Conditions:

- Base: Potassium carbonate

- Solvent: Dimethylformamide (DMF)

- Temperature: Elevated conditions to promote reaction efficiency

This method allows for the efficient production of the compound, which can be scaled for industrial applications.

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets:

- Lipophilicity: The trifluoromethyl group increases the compound's ability to cross lipid membranes.

- Hydrogen Bonding: The cyano group participates in hydrogen bonding with target proteins, potentially modulating their activity.

These interactions are crucial for understanding its pharmacological effects and guiding further modifications for improved efficacy.

Biological Activity

Recent studies indicate that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties: Research suggests potential effectiveness against various bacterial strains.

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, offering therapeutic avenues in drug development.

Case Studies and Research Findings

- Antimicrobial Efficacy:

- Cancer Cell Proliferation:

- Enzyme Interaction Studies:

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-cyano-5-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl and cyano groups | Antimicrobial, anticancer |

| 5-(trifluoromethyl)-2-pyridyl acetate | Similar ester functionality | Moderate enzyme inhibition |

| Ethyl 2-cyano-3-(trifluoromethyl)acrylate | Different pyridine structure | Limited biological studies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate, and how are intermediates purified?

- Methodological Answer : A common approach involves coupling 2-cyano-5-(trifluoromethyl)pyridin-3-amine with ethyl bromoacetate under basic conditions (e.g., potassium carbonate in DMF or acetonitrile). Purification typically employs silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 0–30%) to isolate intermediates. For hydrolysis steps, sodium hydroxide in ethanol/water mixtures is used, followed by acidification (1 N HCl) and extraction with ethyl acetate .

- Key Data :

- LCMS (m/z): 393 [M+H]+ for intermediates .

- HPLC retention times: 0.29–1.26 minutes (varies by analytical conditions) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 366–791 [M+H]+) and purity. Mobile phases often include acetonitrile/water with trifluoroacetic acid (TFA) additives .

- NMR : 1H/13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) identifies structural motifs like the trifluoromethyl group (δ ~110–120 ppm in 19F NMR) and cyano substituents.

- Elemental Analysis : Validates purity for publication-grade samples.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving trifluoromethylpyridine intermediates?

- Methodological Answer :

- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) enhances regioselectivity. Use ligands like XPhos to stabilize reactive intermediates .

- Temperature/Time : Heating at 80–180°C in polar aprotic solvents (e.g., NMP) accelerates nucleophilic substitution or condensation steps. Monitor progression via TLC or in-line HPLC .

- Workup Strategies : Acid-base extraction (e.g., 1 N HCl) removes unreacted amines, while column chromatography resolves regioisomers .

Q. How do hydrogen-bonding patterns influence the crystallinity of this compound, and what techniques validate these interactions?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement. The pyridine ring’s nitrogen and cyano group often form hydrogen bonds with adjacent molecules, creating layered structures .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R22(8) rings) and predict packing efficiency .

- Challenge : Crystallization may require slow evaporation from dichloromethane/hexane mixtures, as trifluoromethyl groups reduce polarity.

Q. What mechanistic insights can be gained from studying the reactivity of the cyano and trifluoromethyl groups in nucleophilic environments?

- Methodological Answer :

- Cyano Group Reactivity : Under basic conditions, the cyano group may undergo hydrolysis to carboxylic acids. Monitor via IR (loss of ~2240 cm⁻¹ CN stretch) .

- Trifluoromethyl Stability : The CF3 group is inert under mild conditions but may defluorinate at >150°C. Use 19F NMR to track decomposition (new peaks at δ ~-60 to -70 ppm) .

- Case Study : In saponification reactions, NaOH concentration must be controlled (<2 M) to prevent CF3 bond cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.